N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide
CAS No.:
Cat. No.: VC9921738
Molecular Formula: C17H13FN2O2S3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN2O2S3 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C17H13FN2O2S3/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)23)10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10- |
| Standard InChI Key | KNADWSZCKSJSLN-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Introduction
N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound featuring a thiazolidinone core structure, a fluorophenyl group, and a thiophene moiety. This compound has garnered attention due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The molecular formula for this compound is C17H13FN2O2S3, with a molecular weight of approximately 392.49 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step reactions that require careful control of conditions to achieve the desired product. Common reagents include oxidizing agents, reducing agents, and nucleophiles, which facilitate the formation of the thiazolidinone core and the attachment of the fluorophenyl and thiophene groups.
Biological Activities and Potential Applications
Preliminary studies suggest that N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide may exhibit significant biological activities:
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Antimicrobial Activity: The compound may inhibit the growth of certain microorganisms, making it a potential candidate for antimicrobial therapies.
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Anti-inflammatory Activity: Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
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Anticancer Activity: The compound's potential to inhibit cell proliferation and induce apoptosis in cancer cells makes it an interesting lead for anticancer drug development.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anti-inflammatory | Management of inflammatory diseases |
| Anticancer | Development of anticancer therapies |
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and to optimize the compound's efficacy and selectivity. This includes:
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In Vitro and In Vivo Studies: Detailed investigations into the compound's interactions with biological molecules and its effects in living organisms.
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Structure-Activity Relationship (SAR) Studies: Modifications to the compound's structure to enhance its therapeutic potential while minimizing adverse effects.
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Clinical Trials: Evaluation of the compound's safety and efficacy in human subjects.
By exploring these avenues, N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide could contribute significantly to the development of new therapeutic agents.
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